molecular formula C10H16N2O B13012483 (6-(tert-Butylamino)pyridin-3-yl)methanol

(6-(tert-Butylamino)pyridin-3-yl)methanol

Cat. No.: B13012483
M. Wt: 180.25 g/mol
InChI Key: SFXGPCIFMBZGMB-UHFFFAOYSA-N
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Description

(6-(tert-Butylamino)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a tert-butylamino group at the 6-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-Butylamino)pyridin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butylamine.

    Reaction Conditions: The reaction is carried out under mild conditions, often involving the use of a reducing agent such as sodium borohydride to reduce the intermediate imine formed between 3-pyridinecarboxaldehyde and tert-butylamine to the desired alcohol.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves:

    Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to increase yield and reduce costs. This may include the use of more efficient catalysts or alternative reducing agents.

    Continuous Flow Synthesis: In some cases, continuous flow synthesis techniques are employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(tert-Butylamino)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Pyridinecarboxaldehyde or pyridinecarboxylic acid derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(tert-Butylamino)pyridin-3-yl)methanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in neurotransmission or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    (6-tert-Butylpyridin-3-yl)methanol: Similar in structure but lacks the amino group.

    4-(tert-Butylamino)pyridine: Similar but with the amino group at a different position on the pyridine ring.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A more complex derivative with additional functional groups.

Uniqueness

(6-(tert-Butylamino)pyridin-3-yl)methanol is unique due to the specific positioning of the tert-butylamino and methanol groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

[6-(tert-butylamino)pyridin-3-yl]methanol

InChI

InChI=1S/C10H16N2O/c1-10(2,3)12-9-5-4-8(7-13)6-11-9/h4-6,13H,7H2,1-3H3,(H,11,12)

InChI Key

SFXGPCIFMBZGMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)CO

Origin of Product

United States

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